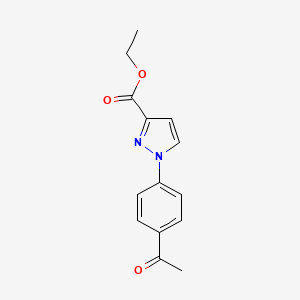
1-(4-乙酰基苯基)-1H-吡唑-3-羧酸乙酯
描述
Ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an ethyl ester group, an acetylphenyl group, and a pyrazole ring
科学研究应用
Ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
For instance, some pyrazole derivatives are known to inhibit enzymes like carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does inhibit hcas and ache as some pyrazole derivatives do , it could impact processes like fluid balance and nerve signal transmission, respectively.
生化分析
Biochemical Properties
Ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It has been observed to interact with several key enzymes and proteins, including carbonic anhydrase and acetylcholinesterase. The compound exhibits inhibitory effects on these enzymes, which are crucial for maintaining physiological functions. The interaction with carbonic anhydrase involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. Similarly, the compound binds to acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter .
Cellular Effects
Ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate has been shown to influence various cellular processes. In cancer cell lines, the compound exhibits cytotoxic effects, leading to reduced cell viability and proliferation. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as cyclin-dependent kinases, which play a role in cell cycle regulation. Additionally, the compound has been found to alter gene expression patterns, leading to changes in the expression of genes involved in apoptosis and cell survival .
Molecular Mechanism
The molecular mechanism of action of ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as carbonic anhydrase and acetylcholinesterase, through hydrogen bonding and hydrophobic interactions. This binding results in the inhibition of enzyme activity, leading to downstream effects on cellular processes. Additionally, the compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and heat can lead to gradual degradation, resulting in reduced efficacy. Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in metabolic activity and gene expression, even after the compound has been removed from the culture medium .
Dosage Effects in Animal Models
The effects of ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biological activity .
Metabolic Pathways
Ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate is involved in several metabolic pathways. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, it interacts with specific transporters and binding proteins that facilitate its uptake and distribution within different cellular compartments. The compound’s localization and accumulation can influence its biological activity and efficacy .
Subcellular Localization
Ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate exhibits specific subcellular localization patterns that affect its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation and acetylation, can further regulate the compound’s subcellular localization and activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction mixture is heated for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: Ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate can undergo oxidation reactions to form corresponding pyrazole derivatives with different oxidation states.
Reduction: The compound can be reduced to form various reduced pyrazole derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the pyrazole ring or the acetylphenyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
相似化合物的比较
Ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate: This compound has a methyl group instead of an acetyl group, which may affect its reactivity and biological activity.
Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate:
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
ethyl 1-(4-acetylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)13-8-9-16(15-13)12-6-4-11(5-7-12)10(2)17/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIXHQFYNXWIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


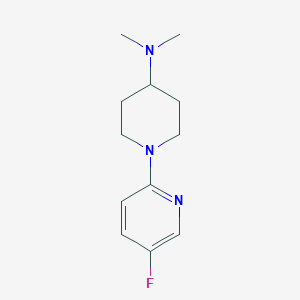
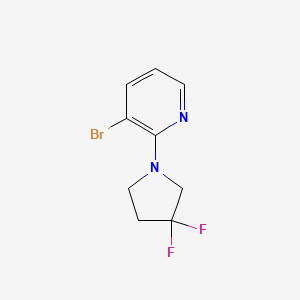
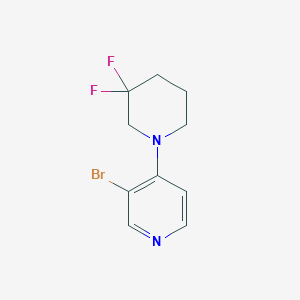
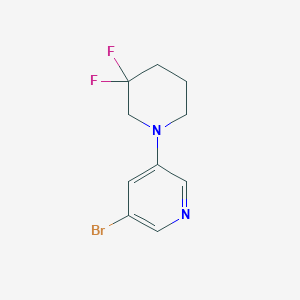
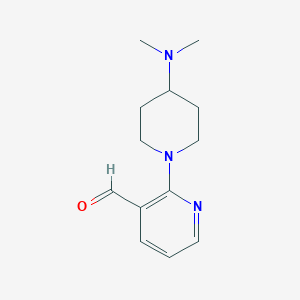

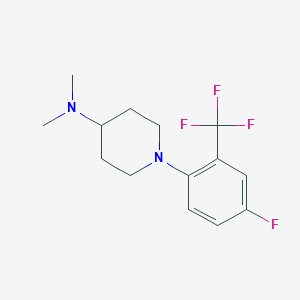
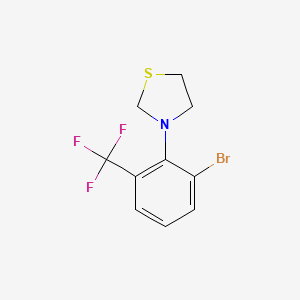
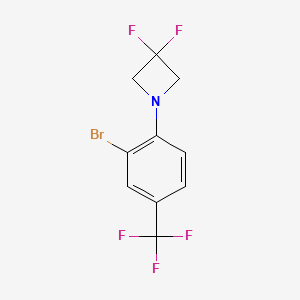

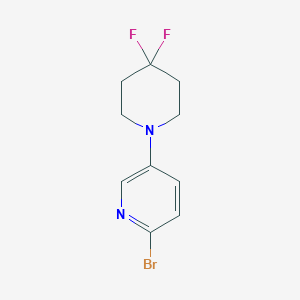
![2-[(3-Bromo-5-methylphenyl)formamido]acetamide](/img/structure/B1411707.png)
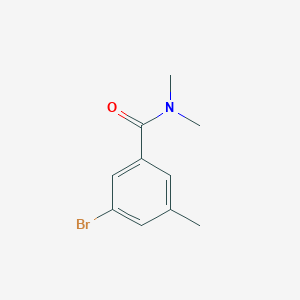
![4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine](/img/structure/B1411709.png)
